Iso-phytochelatin 2 (Glu)
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Overview
Description
Iso-phytochelatin 2 (Glu) is a chelating peptide with the general structure (γ-Glu-Cys)n-Gly. It is induced by heavy metals in higher plants and fungi . This compound plays a crucial role in heavy metal detoxification by binding to metal ions and facilitating their sequestration in plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-phytochelatin 2 (Glu) can be synthesized through peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids, specifically glutamic acid, cysteine, and glycine, to form the desired peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Iso-phytochelatin 2 (Glu) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce the peptide by sequentially adding amino acids under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Iso-phytochelatin 2 (Glu) primarily undergoes chelation reactions with heavy metal ions. This involves the formation of stable complexes between the peptide and metal ions, such as cadmium, lead, and arsenic .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The peptide’s thiol and carboxyl groups play a crucial role in binding to the metal ions, forming stable complexes .
Major Products Formed
The major products formed from these reactions are metal-peptide complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are safely sequestered away from the cytosol .
Scientific Research Applications
Iso-phytochelatin 2 (Glu) has several scientific research applications:
Mechanism of Action
Iso-phytochelatin 2 (Glu) exerts its effects through chelation of heavy metal ions. The peptide binds to metal ions via its thiol and carboxyl groups, forming stable complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are sequestered away from the cytosol . This mechanism helps protect the plant cells from metal toxicity and maintains metal homeostasis .
Comparison with Similar Compounds
Iso-phytochelatin 2 (Glu) is similar to other phytochelatins, such as:
Phytochelatin: (γ-Glu-Cys)n-Gly, found in many organisms.
Homophytochelatin: (γ-Glu-Cys)n-Ala, found in legumes.
Desglycine phytochelatin: (γ-Glu-Cys)n, found in maize and yeasts.
Hydroxymethyl-phytochelatin: (γ-Glu-Cys)n-Ser, found in grasses.
Iso-phytochelatin 2 (Glu) is unique due to its specific amino acid sequence and its ability to bind to a wide range of heavy metal ions .
Properties
Molecular Formula |
C21H33N5O12S2 |
---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(4S)-4-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H33N5O12S2/c22-9(19(33)34)1-4-14(27)23-12(7-39)17(31)25-10(20(35)36)2-5-15(28)24-13(8-40)18(32)26-11(21(37)38)3-6-16(29)30/h9-13,39-40H,1-8,22H2,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H,29,30)(H,33,34)(H,35,36)(H,37,38)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
MUIHHKRFEPPVJI-VLJOUNFMSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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